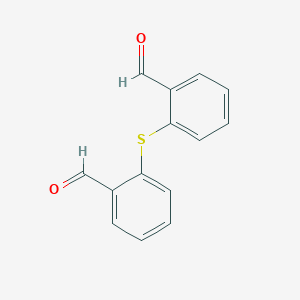

Benzaldehyde, 2,2'-thiobis-

Description

Evolution of Research Perspectives on Bridged Benzaldehyde (B42025) Derivatives

A significant shift in perspective has been the move towards creating functional molecules. For instance, the incorporation of specific substituents on the benzaldehyde rings has been explored to modulate properties like solubility, and reactivity. vulcanchem.com The development of polymerizable benzaldehyde derivatives, which can be photochemically crosslinked, highlights the evolution towards advanced materials with applications in fields like dentistry and medicine. google.com Furthermore, the study of these derivatives has expanded to include their use as corrosion inhibitors, where the benzaldehyde moiety, along with other functional groups, plays a crucial role in protecting metal surfaces. mdpi.com

Significance of Sulfur-Bridged Aromatic Systems in Chemical Science

Sulfur-bridged aromatic systems are of considerable importance in chemistry for several key reasons. The sulfur atom, with its available lone pairs of electrons and the ability to exist in different oxidation states (sulfide, sulfoxide, sulfone), introduces a level of electronic and structural diversity not seen in their all-carbon analogues. rsc.org This versatility allows for the fine-tuning of the electronic communication between the bridged aromatic rings. researchgate.net

Furthermore, sulfur-containing aromatic compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. rsc.org The unique electronic properties conferred by the sulfur bridge can lead to desirable biological activities and material characteristics. The ability to modify the oxidation state of the sulfur bridge provides a powerful tool to control the photophysical and photochemical properties of these molecules, opening up possibilities for their use in photofunctional materials. rsc.org

Current State of Academic Inquiry into 2,2'-Thiobis(benzaldehyde) and its Relevant Derivatives

Current research on 2,2'-thiobis(benzaldehyde) and its derivatives is multifaceted, spanning from fundamental synthesis to the exploration of their practical applications. A significant area of investigation is their use as ligands in coordination chemistry. The thiobis bridge and the aldehyde functional groups provide excellent sites for chelation with metal ions, leading to the formation of stable complexes. vulcanchem.com These complexes are being studied for their potential catalytic, antimicrobial, and anticancer properties. vulcanchem.com

The synthesis of novel derivatives of 2,2'-thiobis(benzaldehyde) continues to be an active area of research. Scientists are exploring new synthetic methodologies to introduce a variety of functional groups onto the benzaldehyde rings, thereby creating a library of compounds with diverse properties. dergipark.org.tr For example, the synthesis of Schiff base derivatives by reacting 2,2'-thiobis(benzaldehyde) with various amines has been reported, leading to new compounds with potential applications in materials science and as analytical reagents. sioc-journal.cn

Another burgeoning area of interest is the computational and theoretical study of these molecules. researchgate.netnih.gov Researchers are using computational methods to understand the relationship between the molecular structure of these derivatives and their observed properties, such as their efficacy as corrosion inhibitors or their biological activity. mdpi.com These theoretical studies provide valuable insights that can guide the design of new and more effective compounds.

The exploration of their biological activities is also a key focus. Derivatives of 2,2'-thiobis(benzaldehyde) have been investigated for their potential as tyrosinase inhibitors and as anticancer agents. nih.gov The ability to systematically modify the structure of these compounds allows for the investigation of structure-activity relationships, which is crucial for the development of new therapeutic agents.

Below is a table summarizing some of the key research areas and findings related to 2,2'-thiobis(benzaldehyde) and its derivatives:

| Research Area | Key Findings and Applications |

| Coordination Chemistry | Forms stable complexes with various metal ions. vulcanchem.com These complexes are being investigated for catalytic and biological applications. vulcanchem.com |

| Materials Science | Serves as a precursor for polymerizable materials with potential use in medical and dental applications. google.com |

| Corrosion Inhibition | Derivatives show promise as effective corrosion inhibitors for mild steel in acidic environments. mdpi.com |

| Synthetic Chemistry | Ongoing development of new synthetic routes to create a diverse range of functionalized derivatives. dergipark.org.tr |

| Medicinal Chemistry | Investigated for potential anticancer and enzyme inhibitory activities. vulcanchem.comnih.gov |

| Computational Chemistry | Theoretical studies are used to predict and understand the structure-property relationships of these compounds. researchgate.netnih.gov |

Structure

3D Structure

Properties

CAS No. |

549494-75-9 |

|---|---|

Molecular Formula |

C14H10O2S |

Molecular Weight |

242.29 g/mol |

IUPAC Name |

2-(2-formylphenyl)sulfanylbenzaldehyde |

InChI |

InChI=1S/C14H10O2S/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H |

InChI Key |

DGXNWHMVBILLSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)SC2=CC=CC=C2C=O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations

Approaches to the Synthesis of 2,2'-Thiobis(benzaldehyde) and its Direct Precursors/Derivatives

The synthesis of the 2,2'-thiobis(benzaldehyde) scaffold, characterized by two formyl groups ortho to a central sulfide (B99878) linkage, can be approached through several methodologies. While direct synthesis of the parent compound is not extensively documented in readily available literature, analogous structures and related thiobis-scaffolds provide insight into potential synthetic routes.

Synthetic Routes to the Core 2,2'-Thiobis(benzaldehyde) Structure

Direct synthesis of 2,2'-thiobis(benzaldehyde) remains a specialized area of organic synthesis. However, general methods for the formation of diaryl sulfides can be adapted for this purpose. One conceptual approach involves the reaction of a suitable ortho-substituted benzaldehyde (B42025) derivative with a sulfur source. For instance, the reaction of 2-chlorobenzaldehyde (B119727) or 2-bromobenzaldehyde (B122850) with a sulfide reagent, such as sodium sulfide, in a suitable solvent could potentially yield the desired product, although conditions would need to be optimized to favor the formation of the thioether linkage over other side reactions.

Another plausible route could involve the oxidation of the corresponding bis(2-methylphenyl) sulfide. This would require a selective oxidation method that converts the methyl groups to aldehydes without affecting the sulfide bridge. Such transformations are often challenging due to the sensitivity of sulfides to oxidation.

Preparative Methods for Related Thiobis-Benzaldehyde Scaffolds and Ligands

The synthesis of related thiobis-benzaldehyde scaffolds and their derivatives is more commonly reported, particularly in the context of coordination chemistry. These methods often involve the condensation of a pre-formed bis-amine with a suitable aldehyde. For example, the reaction of 2,2'-dithiodibenzaldehyde with a metal complex of thiobis(ethylamine) has been used to synthesize pentadentate N2S3 ligands at a cobalt center. nih.gov This approach, while not directly yielding 2,2'-thiobis(benzaldehyde), demonstrates the utility of related diformyl diaryl disulfides in constructing complex thioether-containing ligands.

Furthermore, methods for the preparation of bis(hydroxyphenyl) sulfides have been developed, which could serve as precursors to the corresponding bis(benzaldehydes). For instance, the reaction of phenol (B47542) with sulfur chlorides can yield bis(hydroxyphenyl) sulfides. google.com Subsequent formylation of these intermediates could provide a pathway to thiobis-benzaldehyde derivatives.

Derivatization and Functionalization Strategies

The two aldehyde functionalities of 2,2'-thiobis(benzaldehyde) are prime sites for a variety of chemical transformations, most notably condensation reactions with amines and hydrazines to form Schiff bases, hydrazones, and related derivatives. These reactions are fundamental in the synthesis of macrocyclic ligands and compounds with potential biological activities.

Condensation Reactions with Amines and Hydrazines

The carbonyl groups of 2,2'-thiobis(benzaldehyde) readily react with primary amines and hydrazines in what is known as a condensation reaction, where a molecule of water is eliminated. wikipedia.orglibretexts.org

The reaction of 2,2'-thiobis(benzaldehyde) with primary amines leads to the formation of Schiff bases, also known as imines. edu.krdderpharmachemica.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. wikipedia.org The resulting Schiff bases contain a C=N double bond and are crucial in the synthesis of various ligands capable of coordinating with metal ions. The reaction is versatile, allowing for the incorporation of a wide range of functionalities by varying the primary amine used. nih.gov

Table 1: Examples of Schiff Base Formation from Aldehydes

| Aldehyde | Amine | Product | Reference |

| Benzaldehyde | Aniline | N-Benzylideneaniline | edu.krd |

| Salicylaldehyde | Ethylene diamine | N,N'-Bis(salicylidene)ethylenediamine | |

| 2-Pyridinecarboxaldehyde | 5-amino-1,3,4-thiadiazole-2-thiol | 5-((pyridin-2-ylmethylene)amino)-1,3,4-thiadiazole-2-thiol | jocpr.com |

Similarly, 2,2'-thiobis(benzaldehyde) can react with hydrazine (B178648) or its derivatives to form hydrazones. nih.govnih.gov This reaction is analogous to Schiff base formation and results in a C=N-N linkage. libretexts.org Hydrazones are important intermediates in organic synthesis and are known to exhibit a range of biological activities. nih.gov The reaction rate can be influenced by electronic effects and the presence of acid or base catalysts. nih.gov

When 2,2'-thiobis(benzaldehyde) is reacted with hydroxylamine (B1172632), dioximes are formed. researchgate.net This reaction involves the condensation of both aldehyde groups with hydroxylamine to yield a molecule containing two C=N-OH functionalities. Dioximes are well-known for their ability to form stable complexes with various metal ions. researchgate.net

Table 2: Examples of Hydrazone and Dioxime Formation

| Carbonyl Compound | Reagent | Product Type | Reference |

| Benzaldehyde | Benzoyl hydrazine | Hydrazone | researchgate.net |

| Various bisaldehydes | Hydroxylamine hydrochloride | Dioxime | researchgate.net |

| 2,3-dihydroxybenzaldehyde | Isonicotinic hydrazide | Hydrazone | nih.gov |

Mechanistic Considerations in Imine/Hydrazone Formation

The formation of imines (Schiff bases) and hydrazones from aldehydes is a fundamental acid-catalyzed condensation reaction involving the nucleophilic addition of a primary amine or hydrazine, respectively, to the carbonyl group. lumenlearning.commasterorganicchemistry.com The reaction with Benzaldehyde, 2,2'-thiobis- is expected to follow this established mechanistic pathway at both aldehyde functionalities.

The mechanism proceeds through a two-stage process:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of the amine or hydrazine on the electrophilic carbonyl carbon of the benzaldehyde moiety. This step leads to the formation of a tetrahedral intermediate known as a carbinolamine (or hemiaminal). lumenlearning.comresearchgate.net

Dehydration: The carbinolamine intermediate is then protonated on the oxygen atom under acidic conditions, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the C=N double bond characteristic of an imine or hydrazone. lumenlearning.commasterorganicchemistry.com

The electronic nature of the benzaldehyde substituents influences the reaction rate. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thus accelerating the initial nucleophilic attack. Conversely, electron-donating groups can slow the reaction down. nih.gov In Benzaldehyde, 2,2'-thiobis-, the thioether linkage is generally considered to be a weak electron-donating group, which might slightly decrease the reactivity of the aldehyde groups compared to unsubstituted benzaldehyde.

Given the presence of two aldehyde groups, the reaction of Benzaldehyde, 2,2'-thiobis- with amines or hydrazines can proceed in a stepwise manner, allowing for the potential synthesis of mono-substituted or di-substituted imine/hydrazone products depending on the stoichiometry of the reactants.

| Step | Description | Key Features |

|---|---|---|

| 1 | Nucleophilic attack by amine/hydrazine on the carbonyl carbon. | Formation of a tetrahedral carbinolamine intermediate. researchgate.net |

| 2 | Proton transfer from nitrogen to oxygen. | Prepares the hydroxyl group for elimination. lumenlearning.com |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Converts -OH into a better leaving group (-OH2+). masterorganicchemistry.com |

| 4 | Elimination of a water molecule. | Forms a resonance-stabilized iminium ion. |

| 5 | Deprotonation of the nitrogen atom. | Yields the final imine or hydrazone product and regenerates the acid catalyst. lumenlearning.com |

Exploration of Aldol (B89426) Condensation Pathways Involving Benzaldehyde Moieties

Aldol condensation is a cornerstone C-C bond-forming reaction in organic synthesis. It involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated carbonyl compound. semanticscholar.org Benzaldehyde and its derivatives, lacking α-hydrogens, cannot form an enolate themselves and thus act exclusively as the electrophilic partner in crossed or Claisen-Schmidt condensation reactions. researchgate.net

Benzaldehyde, 2,2'-thiobis- can serve as a dialdehyde (B1249045) substrate in aldol condensations with enolizable ketones or aldehydes. The reaction can be catalyzed by either acid or base.

Base-Catalyzed Mechanism: A strong base removes an α-proton from the enolizable partner (e.g., acetone (B3395972) or cyclohexanone) to form a nucleophilic enolate. researchgate.net This enolate then attacks the electrophilic carbonyl carbon of a benzaldehyde moiety on the Benzaldehyde, 2,2'-thiobis- molecule. The resulting alkoxide intermediate is protonated to give the β-hydroxy carbonyl adduct (the aldol addition product). Subsequent heating often leads to dehydration, yielding the more stable conjugated α,β-unsaturated product.

Acid-Catalyzed Mechanism: The acid catalyst protonates the carbonyl oxygen of the benzaldehyde moiety, increasing its electrophilicity. The enol form of the partner ketone/aldehyde then attacks the activated carbonyl carbon.

Due to its difunctional nature, Benzaldehyde, 2,2'-thiobis- offers the possibility of controlled mono- or di-condensation. By carefully controlling the stoichiometry (e.g., using one equivalent of the enolizable compound), it may be possible to achieve selective mono-aldol condensation. Using two or more equivalents would favor the di-condensation product, where both benzaldehyde groups have reacted, leading to a larger, symmetrical molecule.

| Reactant | Condensation Partner | Catalyst | Product Type |

|---|---|---|---|

| Benzaldehyde | Acetone | NaOH (Base) | Dibenzylideneacetone researchgate.net |

| Benzaldehyde | Cyclohexanone | NaOH (Base) | 2,6-Dibenzylidenecyclohexanone researchgate.net |

| Benzaldehyde | Ethyl acetoacetate | Mg–Zr (Solid Base) | Crossed-aldol product semanticscholar.org |

| Furfural | Acetone | Solid Acid/Base | α,β-Unsaturated ketone semanticscholar.org |

| Benzaldehyde, 2,2'-thiobis- | Ketone (e.g., Acetone) | Acid or Base | Mono- or Di-α,β-unsaturated ketone |

Cycloaddition Reactions with Electron-Deficient Benzaldehydes

Cycloaddition reactions are powerful processes for the synthesis of cyclic compounds. libretexts.org In these reactions, two or more unsaturated molecules combine to form a cyclic adduct. The participation of aldehydes in cycloadditions often depends on their electronic properties.

One notable example is the Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound in an excited state and a ground-state alkene to form an oxetane (B1205548) ring. libretexts.org The efficiency of such reactions can be influenced by the electronic nature of the aldehyde.

While the outline specifies "electron-deficient benzaldehydes," it is important to note that the thioether bridge in Benzaldehyde, 2,2'-thiobis- acts as a weak electron-donating group. This would render the carbonyl carbons less electrophilic compared to benzaldehydes substituted with strong electron-withdrawing groups (like a nitro group). Therefore, Benzaldehyde, 2,2'-thiobis- would not be considered an "electron-deficient" benzaldehyde.

However, its derivatives or the molecule itself could potentially participate in various cycloaddition reactions:

[2+2] Photocycloadditions: Irradiation could promote a benzaldehyde moiety to an excited state, enabling it to react with an alkene to form a spirocyclic oxetane.

[3+2] Dipolar Cycloadditions: The aldehyde groups could react with 1,3-dipoles. For instance, N-tosylhydrazones, which can be readily formed from the aldehyde, are known to participate in [2+2+1] cycloaddition reactions. nih.gov

Diels-Alder Reactions: While aldehydes are not typical dienophiles, electron-deficient aldehydes can sometimes participate in hetero-Diels-Alder reactions. The reactivity of Benzaldehyde, 2,2'-thiobis- in such reactions would likely be low unless the electronic character is modified or highly reactive dienes are employed.

The reactivity in these transformations is highly dependent on the specific reaction conditions and the nature of the reaction partner.

| Reaction Type | Reactants | Product | General Features |

|---|---|---|---|

| Photo [2+2] Cycloaddition (Paterno-Büchi) | Carbonyl + Alkene | Oxetane | Involves photochemical excitation of the carbonyl group. libretexts.org |

| [2+2+1] Cycloaddition | N-Tosylhydrazone + TBN + Alkene | Isoxazoline | A modular approach using aldehyde derivatives. nih.gov |

| nih.govnih.gov-Cycloaddition | Group 13 Diyls + 1,2-Diketones | 5-Metalla-Spiro[4.5]Heterodecenes | The product can further react with benzaldehyde in an aldol-type reaction. mdpi.com |

| Hetero-Diels-Alder | Diene + Hetero-Dienophile (e.g., C=O) | Dihydropyran Ring | Typically requires electron-deficient or activated carbonyls. |

Intramolecular Reactions Facilitated by Thiobis Linkage

The thiobis linkage in Benzaldehyde, 2,2'-thiobis- connects the two reactive aldehyde groups, holding them in relative proximity. This structural feature is crucial as it can facilitate intramolecular reactions that are not possible with two independent benzaldehyde molecules. The flexibility of the C-S-C bond allows the molecule to adopt conformations where the two aldehyde groups can interact.

Several types of intramolecular reactions could be envisioned for this molecule:

Intramolecular Aldol-Type Condensation: Under specific basic or acidic conditions, it might be possible to generate a reactive intermediate at one ortho position that could attack the second aldehyde group, leading to cyclization and the formation of a sulfur-containing heterocyclic system.

Intramolecular Cannizzaro Reaction: In the presence of a strong base, benzaldehydes without α-hydrogens undergo the Cannizzaro reaction, a disproportionation to a carboxylate and an alcohol. For Benzaldehyde, 2,2'-thiobis-, this could occur intramolecularly, where one aldehyde is oxidized to a carboxylic acid and the other is reduced to an alcohol, all within the same molecule, yielding a cyclic product.

Intramolecular Redox Cyclization: Mechanistic studies have shown that intermediates like 2-nitrosobenzaldehyde can undergo intramolecular reactions involving condensation and cyclization. nih.gov It is plausible that under specific redox conditions, the two aldehyde groups of Benzaldehyde, 2,2'-thiobis- could react to form a new ring system incorporating the sulfur atom.

Template-Driven Cyclization: The thioether linkage can act as a template, similar to how 2,2′-thiodiethanethiol condenses with benzaldehyde to form thiocrown ethers. rsc.orgelectronicsandbooks.com By reacting Benzaldehyde, 2,2'-thiobis- with a suitable dinucleophile, the thiobis linker could pre-organize the molecule for a high-yield macrocyclization.

These potential pathways highlight the synthetic utility of the thiobis linker in directing the reactivity of the attached benzaldehyde moieties to construct complex, cyclic architectures.

| Potential Intramolecular Reaction | Description | Key Requirement | Potential Product |

|---|---|---|---|

| Aldol-Type Condensation | Cyclization via attack of an activated ortho-position on the second aldehyde. | Conditions to activate the aromatic ring (e.g., organometallics). | Dibenzothiepine derivative. |

| Cannizzaro Reaction | Intramolecular disproportionation of the two aldehyde groups. | Strong base (e.g., concentrated KOH). | Cyclic lactone or ether containing a sulfur bridge. |

| Redox Cyclization | Reaction between the two aldehyde groups under redox conditions. | Specific redox reagents or catalysts. | Fused heterocyclic system. nih.gov |

| Photocycloaddition | Intramolecular [2+2] cycloaddition between an aldehyde and the adjacent benzene (B151609) ring. | UV irradiation. | Complex polycyclic structure. |

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy Applications for Structural Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the stretching and bending of molecular bonds. Each vibration corresponds to a specific energy, resulting in a unique spectrum that identifies the molecule's functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrational Modes

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For Benzaldehyde (B42025), 2,2'-thiobis-, the spectrum would be dominated by absorptions from the aldehyde and substituted benzene (B151609) ring moieties.

Key expected vibrational modes would include:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, typically found in the region of 1690-1715 cm⁻¹. The conjugation with the aromatic ring influences this frequency. nih.govedinst.com

C-H Aldehydic Stretch: Aldehydes show one or two characteristic C-H stretching bands, often appearing around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

Aromatic C-H Stretch: Absorption due to the C-H bonds on the benzene rings would appear above 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon double bonds within the aromatic rings are expected in the 1450-1600 cm⁻¹ range.

C-S Stretch: The carbon-sulfur bond vibration is typically weak and appears in the fingerprint region, generally between 600-800 cm⁻¹. Its precise location can help confirm the thioether linkage.

Interactive Table: Expected FT-IR Data for Benzaldehyde, 2,2'-thiobis- This table is based on typical frequency ranges for the expected functional groups. Specific experimental data for the compound is not available.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aldehydic C-H Stretch | 2850-2720 | Medium, often two bands |

| Carbonyl (C=O) Stretch | 1715-1690 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-S Stretch | 800-600 | Weak to Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For Benzaldehyde, 2,2'-thiobis-, Raman spectroscopy would be effective in characterizing the C-S and C-C bonds of the aromatic backbone.

Key features expected in the Raman spectrum include:

A strong signal for the symmetric C=C stretching vibrations of the benzene rings.

A characteristic signal for the C-S-C thioether linkage, which can provide insight into the molecule's conformation.

The C=O stretch is also Raman active, though its intensity can vary.

The combination of FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. nist.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insight

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the carbon and hydrogen atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Characterization

¹H NMR spectroscopy reveals the different types of protons in a molecule and their neighboring protons. For Benzaldehyde, 2,2'-thiobis-, we would expect distinct signals for the aldehydic proton and the aromatic protons.

Aldehyde Proton (-CHO): A highly deshielded proton, expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5-10.5 ppm. oregonstate.edu

Aromatic Protons: The eight protons on the two benzene rings would appear in the aromatic region (δ 7.0-8.5 ppm). Due to the ortho-substitution pattern and the influence of both the aldehyde and sulfur groups, these protons would likely show a complex series of overlapping multiplets (doublets, triplets, or doublet of doublets). The exact chemical shifts and coupling patterns would be crucial for confirming the 2,2'- linkage. Protons closer to the electron-withdrawing aldehyde group would be shifted further downfield. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line.

For Benzaldehyde, 2,2'-thiobis-, the spectrum would show:

Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and would appear far downfield, typically in the range of δ 190-200 ppm. libretexts.org

Aromatic Carbons: Due to the molecule's symmetry, one might expect to see 7 distinct signals for the 14 total carbons (one carbonyl, one sulfur-bearing carbon (C-S), and five other aromatic carbons per ring). The carbon atom directly bonded to the sulfur (C-S) would have a characteristic chemical shift, as would the carbon bonded to the aldehyde group (C-CHO). The remaining carbons would appear in the typical aromatic region of δ 120-150 ppm. rsc.orghmdb.ca

Interactive Table: Expected NMR Data for Benzaldehyde, 2,2'-thiobis- This table is based on theoretical predictions and data from similar structures. Specific experimental data for the compound is not available.

| Spectroscopy | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | 9.5 - 10.5 |

| Aromatic (Ar-H) | 7.0 - 8.5 | |

| ¹³C NMR | Carbonyl (-CHO) | 190 - 200 |

| Aromatic (C-S, C-C) | 120 - 150 |

Advanced NMR Techniques for Structural Dynamics

To unambiguously assign all proton and carbon signals and to understand the three-dimensional structure and dynamics, advanced 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-coupled to each other, helping to trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for the definitive assignment of carbon signals based on their known proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity of protons, providing insights into the molecule's preferred conformation and how the two benzaldehyde rings are oriented relative to each other.

While the synthesis of Benzaldehyde, 2,2'-thiobis- is documented amazonaws.com, a full publication of its detailed spectroscopic characterization is required to replace these theoretical expectations with concrete experimental data.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides profound insights into the electronic transitions and photophysical properties of thiobis-benzaldehyde derivatives.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. ubbcluj.ro For aromatic compounds like benzaldehyde and its derivatives, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. uobabylon.edu.iq The UV spectrum of benzene, the fundamental structural unit, exhibits three absorption bands originating from π→π* transitions, which are often referred to as the E1, E2, and B bands. spcmc.ac.in Substitution on the benzene ring can lead to shifts in the absorption maxima (λmax) and changes in molar absorptivity (εmax). spcmc.ac.in

In benzaldehyde, the electronic spectrum is influenced by both the phenyl ring and the carbonyl group. Theoretical studies have assigned the lowest energy band to an n→π* transition, while higher energy bands are attributed to π→π* transitions. researchgate.net The UV absorption spectrum of benzaldehyde in water shows a maximum wavelength (λmax) at 248 nm, which is assigned to the π→π* transition. researchgate.net Another study reports the π→π* transition for benzaldehyde at 244 nm. researchgate.net The presence of substituents can significantly alter the electronic absorption characteristics. uobabylon.edu.iq

For derivatives of "Benzaldehyde, 2,2'-thiobis-", the electronic spectra are expected to be complex due to the presence of multiple chromophores, including the benzene rings, the aldehyde or modified aldehyde functionalities, and the thioether bridge. Schiff bases derived from 4,4'-diaminodiphenyl sulfide (B99878) and substituted salicylaldehydes, which share structural similarities, exhibit absorption bands at wavelengths greater than 350 nm in various solvents. dergipark.org.tr The electronic transitions in these systems are influenced by factors such as solvent polarity and the potential for keto-enol tautomerism. dergipark.org.tr

Interactive Table: UV-Vis Absorption Data for Benzaldehyde and Related Structures

| Compound | Solvent | λmax (nm) | Transition | Reference |

| Benzene | - | 184 | π→π* (E1 band) | spcmc.ac.in |

| Benzene | - | 204 | π→π* (E2 band) | spcmc.ac.in |

| Benzene | - | 256 | π→π* (B band) | spcmc.ac.in |

| Benzaldehyde | Water | 248 | π→π | researchgate.net |

| Benzaldehyde | - | 244 | π→π | researchgate.net |

| Acetophenone | Water | 244 | π→π* | researchgate.net |

Fluorescence spectroscopy provides information about the emission of light from excited electronic states. While benzaldehyde itself is not strongly fluorescent, certain derivatives can exhibit significant luminescence. The introduction of specific functional groups and the extension of π-conjugation can enhance fluorescence properties. researchgate.net

For instance, pyrazoline derivatives, which can be synthesized from benzaldehyde precursors, are known for their intrinsic fluorescence. scielo.br The fluorescence emission of these compounds can be tuned by altering the substituents on the aromatic rings. scielo.br Similarly, coumarin-1,2,3-triazolyl derivatives, which can be synthesized from precursors like 4-ethynylbenzaldehyde, have been studied for their fluorescent properties. mdpi.com A notable example, 4-[1-(4-Methyl-2-oxo-2H-chromen-7-yl]-1H-1,2,3-triazol-4-yl)benzaldehyde, demonstrates the potential for creating fluorescent molecules from benzaldehyde-containing building blocks. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For "Benzaldehyde, 2,2'-thiobis-", mass spectrometry provides direct evidence of its molecular formula and offers insights into its structural components.

The mass spectrum of benzaldehyde itself is well-characterized. The molecular ion peak ([M]+) appears at a mass-to-charge ratio (m/z) of 106, corresponding to the formula [C7H6O]+. docbrown.info A prominent fragment ion is observed at m/z 105, resulting from the loss of a hydrogen atom from the aldehyde group to form the stable benzoyl cation, [C6H5CO]+. docbrown.info Another significant fragmentation pathway involves the loss of a carbon monoxide molecule (CO), leading to an ion at m/z 78, which corresponds to the benzene radical cation, [C6H6]+. docbrown.info The phenyl cation, [C6H5]+, at m/z 77 is also a major fragment, formed by the loss of the formyl radical (CHO). docbrown.info

For derivatives of "Benzaldehyde, 2,2'-thiobis-", the mass spectrum would be expected to show a molecular ion peak corresponding to its specific molecular formula. For example, a derivative with the formula C₄₈H₅₂N₆O₄S has a calculated molecular weight that would align with its observed molecular ion peak. vulcanchem.com The fragmentation pattern would likely involve cleavages at the thioether linkage, as well as fragmentation of the substituted benzaldehyde units, analogous to the fragmentation of benzaldehyde itself. The analysis of these fragment ions allows for the confirmation of the different structural subunits within the molecule.

Interactive Table: Key Mass Spectral Fragments of Benzaldehyde

| m/z | Fragment Ion Formula | Loss from Molecular Ion | Reference |

| 106 | [C7H6O]+ | - | docbrown.info |

| 105 | [C6H5CO]+ | H | docbrown.info |

| 78 | [C6H6]+ | CO | docbrown.info |

| 77 | [C6H5]+ | CHO | docbrown.info |

| 51 | [C4H3]+ | - | docbrown.info |

| 50 | [C4H2]+ | - | docbrown.info |

X-ray Diffraction (XRD) Studies for Solid-State Molecular Architecture

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the molecular architecture of "Benzaldehyde, 2,2'-thiobis-" and its derivatives.

Interactive Table: Crystallographic Data for a Related Compound: 4,4'-(ethane-1,2-diylbis(oxy))dibenzoic acid

| Parameter | Value | Reference |

| Crystal System | Monoclinic | jmaterenvironsci.com |

| Space Group | C2/c | jmaterenvironsci.com |

| a (Å) | 16.233(6) | jmaterenvironsci.com |

| b (Å) | 11.448(4) | jmaterenvironsci.com |

| c (Å) | 7.920(3) | jmaterenvironsci.com |

| β (°) | 115.597(13) | jmaterenvironsci.com |

| Z | 4 | jmaterenvironsci.com |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of molecules. researchgate.netimperial.ac.uk Methods like B3LYP are frequently employed due to their balance of computational efficiency and accuracy in reproducing experimental data. researchgate.netdergipark.org.tr

The initial step in many computational studies involves geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule. utwente.nlarxiv.org For derivatives of benzaldehyde (B42025), DFT methods are used to determine the optimized geometry, which corresponds to the lowest energy conformation on the potential energy surface. dergipark.org.trorientjchem.org This process is crucial as the molecular geometry dictates many of its chemical and physical properties.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwuxibiology.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. libretexts.orgresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular reactivity and stability. researchgate.netdergipark.org.tr A smaller energy gap generally implies higher reactivity. In related benzaldehyde derivatives, the HOMO is often located on the aromatic rings, while the LUMO is situated near electron-withdrawing groups. researchgate.netrasayanjournal.co.in

Table 1: Frontier Molecular Orbital Data for Related Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzoic Acid | - | - | - |

| Anthracene | - | - | - |

Molecular Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. uni-muenchen.denih.gov It is a valuable tool for predicting how a molecule will interact with other charged species. uni-muenchen.dechemrxiv.org In an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. orientjchem.orgresearchgate.net For substituted benzaldehydes, the negative potential is often concentrated around the oxygen atom of the carbonyl group and other heteroatoms, highlighting these as likely sites for interaction. researchgate.netias.ac.in

Table 2: Calculated Dipole Moments of Benzaldehyde and a Derivative

| Compound | Calculated Dipole Moment (D) | Method |

|---|---|---|

| Benzaldehyde | 2.97 | - |

| 2,5-Dichlorobenzaldehyde | 2.71 | - |

Note: The specific method for these calculations was not detailed in the source material.

Theoretical Vibrational Frequency Calculations and Comparison with Experimental Data

Computational methods, particularly DFT, can be used to calculate the vibrational frequencies of a molecule. nih.gov These theoretical spectra can then be compared with experimental data obtained from techniques like FT-IR and Raman spectroscopy. This comparison helps in the assignment of specific vibrational modes to the observed spectral bands, providing a more detailed understanding of the molecular structure and bonding. For benzaldehyde, calculated vibrational frequencies have shown good agreement with experimental values. uwosh.edu

Quantum Chemical Descriptors for Reactivity Analysis

Beyond HOMO-LUMO analysis, a range of quantum chemical descriptors can be calculated to provide a more nuanced understanding of a molecule's reactivity. These descriptors, derived from the electronic structure, can quantify aspects such as electrophilicity, nucleophilicity, and local reactivity, offering predictive insights into chemical behavior.

Global Reactivity Descriptors: Hardness (η), Softness (σ), and Electronegativity (χ)

Global reactivity descriptors are fundamental in conceptual DFT and provide a quantitative measure of a molecule's stability and reactivity as a whole. mdpi.com These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons. It is the negative of the electronic chemical potential (µ). mdpi.com

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. chemrevlett.com Molecules with a large HOMO-LUMO gap are considered hard, indicating high stability and low reactivity. mdpi.comchemrevlett.com

Chemical Softness (σ) : As the reciprocal of hardness, softness indicates a molecule's polarizability and its readiness to react.

While specific computational data for Benzaldehyde, 2,2'-thiobis- is not prominently available in the reviewed literature, the reactivity of its parent aldehyde, Benzaldehyde , has been studied. For Benzaldehyde , a significant HOMO-LUMO energy gap suggests it is a stable and less reactive molecule. chemrevlett.com In one study, its chemical hardness (η) was calculated to be 5.3167 eV, indicating it retains electrons effectively. chemrevlett.com The chemical potential of Benzaldehyde suggests it acts as an electrophile, readily accepting electrons. chemrevlett.comchemrevlett.com

Table 1: Global Reactivity Descriptors for Benzaldehyde Data presented for the related compound Benzaldehyde as a reference.

| Descriptor | Symbol | Value (eV) | Reference |

| HOMO Energy | EHOMO | -7.1675 | chemrevlett.com |

| LUMO Energy | ELUMO | -1.9578 | chemrevlett.com |

| Energy Gap | ΔE | 5.2097 | chemrevlett.com |

| Hardness | η | 5.3167 | chemrevlett.com |

| Electronegativity | χ | 4.56265 | Calculated from chemrevlett.com |

| Softness | σ | 0.1881 | Calculated from chemrevlett.com |

Local Reactivity Descriptors: Electrophilicity (ω) and Nucleophilicity (ε) Indices

While global descriptors describe the molecule as a whole, local reactivity descriptors identify specific atomic sites prone to electrophilic or nucleophilic attack. journalcsij.comarxiv.org

Electrophilicity Index (ω) : This index quantifies the global electrophilic nature of a molecule on a relative scale. arxiv.org It measures the energy stabilization when the system acquires an additional electronic charge from the environment. dergipark.org.tr

Nucleophilicity Index (N) : This descriptor helps to classify a molecule as a nucleophile. A higher value of N indicates a stronger nucleophilic character. chemrevlett.com

Table 2: Electrophilicity and Nucleophilicity Indices for Benzaldehyde Data presented for the related compound Benzaldehyde as a reference.

| Descriptor | Symbol | Value (eV) | Reference |

| Electrophilicity Index | ω | 3.8797 | Calculated from chemrevlett.com |

| Nucleophilicity Index | N | 2.0188 | chemrevlett.com |

Fraction of Transferred Electrons (ΔN)

The fraction of transferred electrons (ΔN) is a crucial descriptor for understanding interactions between molecules, such as between a corrosion inhibitor and a metal surface. It is calculated using the chemical potential and hardness of the interacting species. A positive ΔN value indicates that the molecule acts as an electron donor. In studies of other complex organic molecules, ΔN has been calculated to predict their behavior, for instance as corrosion inhibitors where electron transfer to a metal surface is a key mechanism. researchgate.net For 4-hydroxy benzaldehyde, the maximum number of transferred electrons (ΔNmax) has also been evaluated as a key reactivity parameter. mdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations are invaluable for exploring the conformational space of flexible molecules, providing insights into their dynamic behavior, stability, and interactions. mdpi.commdpi.com

For Benzaldehyde, 2,2'-thiobis- , the thioether bridge introduces significant conformational flexibility. MD simulations could be employed to:

Determine the preferred three-dimensional structures and orientations of the two benzaldehyde rings relative to each other.

Understand the dynamic range of motion of the molecule in different environments.

Identify stable conformers that may be important for its biological activity or material properties.

While specific MD studies on Benzaldehyde, 2,2'-thiobis- were not found, the technique has been successfully applied to substituted benzaldehyde derivatives to confirm the stability of docked complexes with biological targets like enzymes. mdpi.com

Advanced Quantum Chemical Approaches (e.g., Ab Initio Methods)

For highly accurate predictions of molecular properties, advanced quantum chemical methods are employed. Ab initio methods, such as Møller-Plesset (MP) perturbation theory or Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters.

These high-level calculations can provide benchmark data for:

Electronic transition energies and spectroscopic properties.

Reaction barrier heights and mechanistic pathways.

Fine details of the electronic structure that are not captured by standard DFT methods.

For example, advanced ab initio methods like CASSCF have been used to investigate the electronic structure of complex metal complexes, demonstrating their power where DFT methods may be less successful. acs.org The application of such methods to Benzaldehyde, 2,2'-thiobis- would yield a more profound understanding of its photochemistry and electronic behavior.

Coordination Chemistry and Metal Complexation Phenomena

Ligand Design Principles for 2,2'-Thiobis(benzaldehyde) Derivatives

The design of ligands derived from "Benzaldehyde, 2,2'-thiobis-" is centered on creating specific coordination environments for metal ions. This is achieved by modifying the core structure to introduce different donor atoms and control the ligand's denticity and flexibility.

Derivatives of "Benzaldehyde, 2,2'-thiobis-" are excellent precursors for multidentate ligands. researchgate.net By reacting the aldehyde functional groups with compounds containing hydrazide or amine moieties, ligands with varying denticity can be synthesized. vulcanchem.com

A prominent example is the formation of NNOO-tetradentate ligands. For instance, the condensation of 2,2'-thiodi(acetohydrazide) with benzaldehyde (B42025) yields 2,2'-thiobis(N-benzylidene)acetohydrazide. This ligand can coordinate to metal ions through the two imine nitrogen atoms and the two carbonyl oxygen atoms, creating a stable chelate structure. derpharmachemica.com The resulting complexes are often binuclear, where the ligand wraps around two metal centers. derpharmachemica.com

Tridentate ligands can also be designed. For example, thio-bis-aminophenol ligands, synthesized through Mannich condensation, can act as tridentate O,S,O-donor ligands. researchgate.net These ligands coordinate to a metal center via the two phenolate (B1203915) oxygen atoms and the thioether sulfur atom. researchgate.net The specific architecture of the ligand dictates the resulting coordination geometry around the metal ion.

The versatility of these ligands allows for the creation of both acyclic and macrocyclic structures, further expanding the range of possible metal complexes. researchgate.netanu.edu.au The choice of substituents on the benzaldehyde rings and the nature of the condensing amine or hydrazide are crucial in fine-tuning the electronic and steric properties of the resulting ligand. vulcanchem.com

The thioether linkage in "Benzaldehyde, 2,2'-thiobis-" derivatives plays a pivotal role in their coordination chemistry. The soft nature of the sulfur atom makes it a good donor for various transition metals. wiley.com Its influence can be observed in several key aspects:

Flexibility: The thioether bridge imparts significant conformational flexibility to the ligand. vulcanchem.com This allows the ligand to adapt to the preferred coordination geometry of different metal ions, leading to a variety of structural types.

Bridging Capability: The sulfur atom can act as a bridging ligand, connecting two or more metal centers to form binuclear or polynuclear complexes. vulcanchem.com This bridging can occur in conjunction with other donor atoms from the ligand arms.

The coordination behavior of the thioether group can be influenced by steric factors. For example, bulky substituents on the aromatic rings can affect the ability of the sulfur atom to approach the metal center. researchgate.net The electronic properties of the metal ion also play a role, with softer metal ions generally showing a stronger affinity for the soft thioether donor.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with ligands derived from "Benzaldehyde, 2,2'-thiobis-" typically involves the reaction of the pre-formed ligand with a suitable metal salt in an appropriate solvent. vulcanchem.comrasayanjournal.co.in The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

A wide range of d-block metal complexes have been synthesized using "Benzaldehyde, 2,2'-thiobis-" derivatives.

Copper(II) Complexes: Copper(II) complexes of these ligands have been extensively studied. derpharmachemica.comjournalajacr.com For example, the reaction of 2,2'-thiobis(N-benzylidene)acetohydrazide with various copper(II) salts yields binuclear complexes with different geometries depending on the counter-ion. derpharmachemica.com These complexes often exhibit interesting magnetic and electronic properties.

Nickel(II) Complexes: Nickel(II) complexes with these ligands have been prepared and characterized. rasayanjournal.co.insbmu.ac.ir Depending on the specific ligand and reaction conditions, Ni(II) can form complexes with different coordination numbers and geometries, including square planar and octahedral. anu.edu.ausbmu.ac.ir

Cobalt(II/III) Complexes: Cobalt complexes in both the +2 and +3 oxidation states have been reported. journalajacr.comorientjchem.org The geometry of these complexes can vary, with tetrahedral and octahedral arrangements being common for Co(II). orientjchem.orgcore.ac.uk

Iron(II) and Chromium(III) Complexes: While less common than Cu(II), Ni(II), and Co(II) complexes, there are reports of Fe(II) and Cr(III) complexes with similar Schiff base ligands, suggesting the potential for the formation of such complexes with "Benzaldehyde, 2,2'-thiobis-" derivatives. core.ac.uk

The synthesis of these complexes often involves refluxing the ligand and the metal salt in a solvent like ethanol (B145695) or methanol. rasayanjournal.co.inscirp.org The resulting solid complexes can then be isolated by filtration.

The determination of the coordination geometry of the metal complexes is crucial for understanding their properties. X-ray crystallography is the most definitive method for structural elucidation. vulcanchem.com However, spectroscopic techniques are also widely used.

Square Planar Geometry: This geometry is often observed for d⁸ metal ions like Ni(II) and for some Cu(II) complexes. nih.govsbmu.ac.ir In these cases, the metal ion is typically coordinated to four donor atoms from the ligand in a planar arrangement.

Square Pyramidal Geometry: Five-coordinate square pyramidal geometries are also found, particularly for Cu(II) complexes. vulcanchem.comderpharmachemica.com In this arrangement, the metal ion is coordinated to four donor atoms in a plane and a fifth ligand in the apical position.

Octahedral Geometry: Six-coordinate octahedral geometry is common for many transition metals, including Ni(II), Co(II), and Cr(III). anu.edu.auresearchgate.netresearchgate.net This geometry involves the coordination of the metal ion to six donor atoms. For ligands that are tetradentate, the remaining two coordination sites are typically occupied by solvent molecules or counter-ions.

The following table summarizes the coordination geometries observed for some Cu(II) complexes of a dihydrazone ligand derived from "Benzaldehyde, 2,2'-thiobis-". vulcanchem.comderpharmachemica.com

| Complex Formula | Proposed Geometry |

|---|---|

| [Cu₂(L-H)(OH)₂(C₂H₅O)(H₂O)] | Square Pyramidal |

| [Cu₂(L-2H)(L-H)(OAC)(H₂O)]·4H₂O | Octahedral |

| [Cu₂(L-2H)SO₄(H₂O)₃]H₂O·½C₂H₅OH | Square Planar |

The magnetic properties and electronic spectra of these complexes provide valuable insights into their electronic structure and coordination environment.

Magnetic Moments: Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff) of the complexes, which indicates the number of unpaired electrons. For example, Cu(II) (d⁹) complexes typically have magnetic moments corresponding to one unpaired electron (around 1.73 B.M.). researchgate.net High-spin octahedral Co(II) (d⁷) complexes show magnetic moments indicative of three unpaired electrons (typically in the range of 4.3-5.2 B.M.). researchgate.net Diamagnetic behavior is expected for square planar Ni(II) (d⁸) complexes. sbmu.ac.ir

Electronic Spectra: UV-Vis spectroscopy is used to study the electronic transitions within the complexes. The positions and intensities of the d-d transition bands are characteristic of the coordination geometry. For instance, octahedral Ni(II) complexes typically show three spin-allowed d-d transitions, while tetrahedral Co(II) complexes exhibit characteristic absorptions in the visible region. researchgate.net

The table below presents the magnetic moments and electronic spectral data for a series of metal complexes with a Schiff base ligand, illustrating the correlation between these properties and the proposed geometries.

| Metal Ion | Complex | Magnetic Moment (B.M.) | Proposed Geometry |

|---|---|---|---|

| Cu(II) | [Cu₂(L-H)(OH)₂(C₂H₅O)(H₂O)] | 1.85 | Square Pyramidal vulcanchem.com |

| Cu(II) | [Cu₂(L-2H)(L-H)(OAC)(H₂O)]·4H₂O | 1.92 | Octahedral vulcanchem.com |

| Ni(II) | Ni(II) complex with a related Schiff base | Diamagnetic | Square Planar sbmu.ac.ir |

| Co(II) | Co(II) complex with a related Schiff base | 4.30 - 4.70 | Octahedral researchgate.net |

Applications of Metal Complexes in Catalysis and Advanced Materials

Catalytic Activity of Thiobis-Benzaldehyde Metal Complexes (e.g., oxidation reactions)

Metal Schiff base complexes, including those conceptually derived from thiobis-benzaldehyde, are recognized as effective homogeneous catalysts for a variety of organic transformations, particularly oxidation reactions. dergipark.org.tr The presence of a metal center coordinated to a multidentate ligand creates an active site capable of facilitating the conversion of substrates under specific reaction conditions. Transition metal complexes are frequently employed to catalyze the oxidation of alcohols and hydrocarbons. dergipark.org.trresearchgate.net

Research into Schiff base complexes of metals like nickel(II), copper(II), and cobalt(II) has shown their efficacy in the oxidation of benzyl (B1604629) alcohol to benzaldehyde and styrene (B11656) to benzaldehyde, utilizing environmentally conscious oxidants such as hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP). dergipark.org.trmdpi.comnih.gov The choice of metal, ligand structure, solvent, and oxidant can significantly influence the reaction's efficiency and selectivity towards the desired product. mdpi.com For instance, in the oxidation of styrene, nickel(II) complexes with Schiff base functionalized 1,2,3-triazolylidene ligands have demonstrated high conversion rates and excellent selectivity for benzaldehyde. mdpi.comnih.gov Similarly, Ni(II) Schiff base complexes have been effective in converting benzyl alcohol to benzaldehyde with high conversion percentages. dergipark.org.tr

These findings underscore the potential of metal complexes of thiobis-benzaldehyde derivatives to act as potent catalysts. The thioether bridge can provide structural stability and influence the electronic properties of the metal center, potentially enhancing catalytic performance.

| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Product | Reference |

|---|---|---|---|---|---|---|

| Nickel(II) Schiff base complex | Benzyl Alcohol | TBHP | 89 | 95 | Benzaldehyde | dergipark.org.tr |

| Copper(II) Schiff base complex | Benzyl Alcohol | TBHP | 60 | - | Benzaldehyde | dergipark.org.tr |

| Cobalt(II) Schiff base complex | Benzyl Alcohol | TBHP | 65 | - | Benzaldehyde | dergipark.org.tr |

| Ni-(L1NHC)22 Complex | Styrene | H₂O₂ | 88 | 70 | Benzaldehyde | nih.gov |

| Ni-(L4NHC)2 Complex | Styrene | H₂O₂ | 48-74 | 90 | Benzaldehyde | nih.gov |

| Fe(III) complex on MWCNT | Styrene | - | 56 | 84 | Benzaldehyde | mdpi.com |

Role in the Design of Functional Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (linkers). wikipedia.orgnih.gov The modular nature of MOFs allows for the tuning of their structure, pore size, and chemical functionality by carefully selecting the metallic and organic building blocks. researchgate.netresearchgate.net This has led to their application in gas storage, separation, catalysis, and sensing. wikipedia.orgresearchgate.net

The Benzaldehyde, 2,2'-thiobis- molecule and its derivatives are promising candidates for use as organic linkers in MOF synthesis. Key structural features that make them suitable include:

Multidentate Coordination Sites: The molecule possesses multiple potential coordination sites. The aldehyde groups can be functionalized into dicarboxylates or other linking groups, while the thioether sulfur atom can also coordinate to certain metal centers.

Structural Flexibility: The thioether bridge provides conformational flexibility, which can lead to the formation of unique and potentially dynamic framework structures.

Functionality: The aromatic rings and the sulfur atom provide a nitrogen-rich and functional backbone that can enhance selectivity in applications like gas capture or catalysis. rsc.org

The design of MOFs involves the self-assembly of metal nodes and organic linkers under specific synthetic conditions, often solvothermal. nih.gov While specific MOFs based on the parent Benzaldehyde, 2,2'-thiobis- are not extensively documented in the search results, the principles of MOF design and the use of similar sulfur-containing and benzaldehyde-derived linkers are well-established. researchgate.netrsc.org For example, a cadmium-based MOF has been synthesized using a related N,N'-(thiobis(4,1-phenylene))diisonicotinamide ligand, demonstrating the viability of thioether-containing linkers in constructing stable frameworks. researchgate.net

| MOF Component | Description | Example / Potential Role of Thiobis-Benzaldehyde | Reference |

|---|---|---|---|

| Metal Node (SBU) | A metal ion or a cluster of metal ions that acts as a connection point. | Zn₄O, Cr₃O, Zr₆O₄(OH)₄ clusters; could coordinate to carboxylate or imine derivatives of the ligand. | wikipedia.org |

| Organic Linker | An organic molecule with multiple coordination sites that bridges metal nodes. | Benzaldehyde, 2,2'-thiobis- (functionalized, e.g., as a dicarboxylic acid) could serve as a bifunctional linker. | researchgate.net |

| Porous Structure | The resulting 1D, 2D, or 3D extended network containing pores or channels. | The flexible thioether bridge could influence the final topology and pore dimensions of the framework. | nih.gov |

| Functionality | Chemical properties arising from the metal and/or linker. | The sulfur atom and aromatic rings could serve as active sites for selective adsorption or catalysis. | rsc.org |

Precursors for Inorganic Material Synthesis

Metal complexes containing sulfur ligands have been successfully utilized as single-source precursors (SSPs) for the synthesis of inorganic materials, particularly metal sulfide (B99878) nanocrystals. mdpi.comrsc.orgrsc.org The SSP approach is advantageous as the precursor molecule contains all the necessary elements (metal and sulfur) in a single compound, which can simplify the synthesis and improve control over the final product's stoichiometry and morphology. rsc.org

The synthesis typically involves the thermal decomposition (thermolysis) of the metal-organic precursor in a high-boiling point solvent. rsc.org At elevated temperatures, the complex breaks down, leading to the formation of metal sulfide nanoparticles. The structure of the organic ligand and the decomposition conditions play a crucial role in determining the phase, size, and morphology of the resulting inorganic material. rsc.org For example, metal thiobenzoates and dithiocarbamates have been used to produce nanoparticles of Ag₂S, Cu₂S, and PbS. mdpi.comrsc.org

Metal complexes of Benzaldehyde, 2,2'-thiobis- are excellent candidates for this application. They intrinsically contain a metal center and a sulfur source (the thioether bridge) within one molecule. The thermal stability of these complexes is a relevant property for their use as precursors. journaljmsrr.com Upon controlled thermal decomposition, these complexes could yield corresponding metal sulfide materials, with the organic components being released as volatile byproducts. This method provides a potential route to various binary or even ternary sulfide materials with applications in electronics and catalysis. rsc.orgmdpi.com

| Precursor Type | Synthesis Method | Resulting Inorganic Material | Reference |

|---|---|---|---|

| Metal Thiobenzoates | Decomposition in alkylamines at room temperature | Ag₂S, Cu₂₋ₓS, In₂S₃, CdS nanoparticles | mdpi.com |

| Metal Dithiocarbamates | Thermolysis in oleylamine | Ternary sulfides (e.g., FeNi₂S₄, (Fe,Ni)₉S₈) | rsc.org |

| Metal Xanthates | Pyrolysis (150–400 °C) | ZnS, CdS, PbS nanocrystals | mdpi.com |

| Metal-Thiourea Complex | Decomposition in alkaline solution | Metal Sulfides (e.g., Ag₂S, CdZnS) | researchgate.net |

| Metal-Thiobis-Benzaldehyde Complex (Proposed) | Thermal Decomposition (Thermolysis) | Metal Sulfide Nanomaterials | - |

Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions in 2,2'-Thiobis(benzaldehyde) Systems

The solid-state architecture and molecular recognition properties of systems based on 2,2'-thiobis(benzaldehyde) are governed by a combination of non-covalent interactions. These weak forces, including hydrogen bonds and π-π stacking, are crucial in directing the assembly of molecules into well-defined supramolecular structures. acs.orgnih.gov

While 2,2'-thiobis(benzaldehyde) itself lacks strong hydrogen bond donors, its derivatives, particularly Schiff bases formed from the condensation of the aldehyde groups with amines, introduce N-H or O-H groups that can participate in significant hydrogen bonding. frontiersin.orgresearchgate.net For instance, Schiff bases derived from aromatic o-hydroxy aldehydes can exist in tautomeric forms, stabilized by intramolecular O-H···N or N-H···O hydrogen bonds. frontiersin.org These interactions play a pivotal role in the planarity and conformation of the molecule, which in turn influences the intermolecular interactions.

The sulfur atom in the thioether bridge of 2,2'-thiobis(benzaldehyde) exerts a significant influence on the molecule's conformational flexibility and its participation in non-covalent interactions. Unlike the more rigid oxygen bridge in analogous diphenyl ethers, the C-S-C bond angle in thioethers is typically smaller, and the C-S bonds are longer, providing greater rotational freedom to the benzaldehyde (B42025) units. This flexibility allows the molecule to adopt various conformations to maximize favorable intermolecular contacts in the solid state.

The sulfur atom itself can act as a weak hydrogen bond acceptor, participating in C-H···S interactions. Furthermore, the lone pairs of electrons on the sulfur atom can engage in interactions with electrophilic regions of neighboring molecules. In the context of thiophene (B33073) clusters, various non-covalent interactions involving sulfur have been identified, including CH···S hydrogen bonding and S···S interactions, which contribute to the stability of the molecular assemblies. uoc.gr In metal complexes of thioether-containing ligands, the sulfur atom can also coordinate to metal centers, further directing the supramolecular assembly. weizmann.ac.il The presence of the thioether can also influence the electronic properties of the aromatic rings, which can modulate the strength of π-π stacking interactions.

Design and Assembly of Supramolecular Architectures

The rational design of supramolecular architectures relies on the predictable and directional nature of non-covalent interactions. acs.org The structural and functional motifs present in 2,2'-thiobis(benzaldehyde) and its derivatives make them versatile components for the construction of a range of supramolecular systems, from discrete host-guest complexes to extended networks. rsc.org

Macrocycles derived from thiobis-benzaldehyde units can act as hosts for various guest molecules. The pre-organized cavity of such macrocycles, lined with aromatic surfaces and potentially functionalized with binding sites, can encapsulate complementary guests through a combination of hydrophobic effects, π-π stacking, and hydrogen bonding. For example, Schiff base macrocycles have been shown to possess interesting host-guest chemistry. While specific examples with 2,2'-thiobis(benzaldehyde) are not extensively documented, related systems demonstrate the principle. For instance, water-soluble macrocyclic polyphenolates have been shown to form stable host-guest complexes with a variety of organic molecules. The flexible thioether bridge in a macrocycle derived from 2,2'-thiobis(benzaldehyde) could allow for an "induced-fit" mechanism, where the host adapts its conformation to optimize binding with a specific guest.

The self-assembly of 2,2'-thiobis(benzaldehyde) derivatives can lead to the formation of discrete, non-polymeric supermolecules such as dimers and trimers. These assemblies are held together by a well-defined set of non-covalent interactions. In the absence of strong, competing interactions, molecules can form centrosymmetric dimers through π-π stacking of the aromatic rings. Theoretical studies on substituted benzene (B151609) dimers show a variety of stable configurations based on the interplay of electrostatic and dispersion forces. nih.gov

In derivatives of 2,2'-thiobis(benzaldehyde) that incorporate functional groups capable of forming strong, directional interactions, more complex discrete assemblies can be envisioned. For example, the introduction of carboxylic acid or amide functionalities could lead to the formation of hydrogen-bonded dimeric or trimeric structures.

Through a process of crystal engineering, 2,2'-thiobis(benzaldehyde) and its derivatives can be used as building blocks for the construction of one-, two-, or three-dimensional supramolecular networks. By programming the molecule with specific recognition sites, it is possible to guide the self-assembly process towards a desired network topology.

For instance, Schiff base derivatives of 2,2'-thiobis(benzaldehyde) can be used as ligands for the formation of coordination polymers. The nitrogen atoms of the imine groups and potentially other donor atoms within the ligand can coordinate to metal ions, forming nodes that are linked by the organic ligand spacers. The resulting network structure is influenced by the coordination geometry of the metal ion and the conformational preferences of the ligand.

Furthermore, the introduction of self-complementary hydrogen bonding motifs, such as carboxylic acids or amides, can lead to the formation of robust hydrogen-bonded networks. The directionality of these interactions can be exploited to create predictable packing arrangements in the solid state. Anions can also play a crucial role in directing the assembly of crystalline materials by forming strong and directional interactions.

Future Directions and Emerging Research Avenues

Exploration of Novel Thiobis-Benzaldehyde Architectures with Enhanced Reactivity Profiles

The core structure of Benzaldehyde (B42025), 2,2'-thiobis-, featuring two benzaldehyde units linked by a sulfur atom, provides a versatile scaffold for chemical modification. vulcanchem.com Future research will likely focus on the synthesis of new derivatives with tailored reactivity. This involves introducing various functional groups to the benzaldehyde rings to influence their electronic properties and steric hindrance. For instance, the incorporation of electron-donating or electron-withdrawing groups can fine-tune the reactivity of the aldehyde functionalities, making them more suitable for specific synthetic applications.

Derivatives such as 2,2'-thiobis(N-benzylidene)acetohydrazide have already demonstrated the potential of modifying the core structure to create ligands for metal complexes. vulcanchem.comderpharmachemica.com The synthesis of such derivatives often involves condensation reactions, for example, reacting 2,2'-thiodi(acetohydrazide) with benzaldehyde in ethanol (B145695). vulcanchem.com Researchers are exploring one-pot synthesis methods and the use of various catalysts to improve reaction efficiency and yield. acs.org The development of novel thiobis-benzaldehyde architectures will open doors to new chemical transformations and the creation of complex molecules with unique properties.

Integration into Advanced Functional Materials Systems (e.g., smart materials, sensors)

A significant area of future research lies in the integration of Benzaldehyde, 2,2'-thiobis- and its derivatives into advanced functional materials. acs.orgmit.edu The unique properties of these compounds, such as their ability to form stable complexes with metal ions, make them attractive candidates for the development of smart materials and sensors. vulcanchem.come3s-conferences.orgencyclopedia.pub

Development of Predictive Computational Models for Structure-Property Relationships

To accelerate the discovery of new thiobis-benzaldehyde derivatives with desired properties, the development of predictive computational models is crucial. nih.govarxiv.orgnih.govarxiv.orgmdpi.com These models, based on quantum chemical calculations and machine learning algorithms, can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). nih.govdntb.gov.uamdpi.com

By analyzing the relationship between the molecular structure of a thiobis-benzaldehyde derivative and its observed properties (e.g., reactivity, binding affinity, spectral characteristics), these models can predict the properties of yet-to-be-synthesized compounds. nih.govdergipark.org.tr This in silico approach can significantly reduce the time and resources required for experimental work by prioritizing the synthesis of the most promising candidates. nih.gov For example, density functional theory (DFT) calculations can be used to understand the electronic structure and reactivity of these molecules, providing insights that can guide the design of new functional materials. derpharmachemica.comdergipark.org.tr

Interdisciplinary Research with Related Chemical Fields

The future of Benzaldehyde, 2,2'-thiobis- research will increasingly rely on interdisciplinary collaborations. hokudai.ac.jpstonybrook.eduroutledge.comuci.edu The synthesis and characterization of novel derivatives will benefit from expertise in organic and inorganic chemistry, while the development of functional materials will require collaboration with polymer chemists and materials scientists. mit.eduresearchgate.net Furthermore, the creation of predictive computational models necessitates a close partnership between computational chemists and experimentalists. hokudai.ac.jp

Such interdisciplinary efforts can lead to synergistic advancements. For instance, insights from coordination chemistry can inform the design of new ligands for catalysis, while knowledge from materials science can guide the fabrication of novel sensor devices. vulcanchem.comuci.edu By fostering collaboration across different chemical disciplines, researchers can unlock the full potential of Benzaldehyde, 2,2'-thiobis- and its derivatives, leading to innovations in areas ranging from synthesis and catalysis to materials science and beyond. routledge.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.